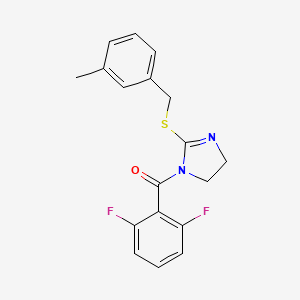

(2,6-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Beschreibung

The compound "(2,6-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a substituted imidazole derivative characterized by:

- A 4,5-dihydro-1H-imidazole core (partially saturated imidazole ring), which confers conformational flexibility compared to fully aromatic analogs.

- A 2,6-difluorophenyl ketone moiety at position 1, where fluorine atoms enhance electronegativity and influence electronic interactions.

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c1-12-4-2-5-13(10-12)11-24-18-21-8-9-22(18)17(23)16-14(19)6-3-7-15(16)20/h2-7,10H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECIBEOGDQIPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2,6-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Difluorophenyl Group : Enhances lipophilicity and electronic properties, potentially improving binding affinity to biological targets.

- Imidazole Ring : Known for its diverse pharmacological effects, including antimicrobial and antitumor activities.

- Thioether Moiety : The presence of the 3-methylbenzyl thioether may influence interactions with biological macromolecules.

Antimicrobial Activity

Compounds containing imidazole rings have been extensively studied for their antimicrobial properties. The presence of both difluorophenyl and thioether functionalities in this compound suggests a potential for enhanced activity against various pathogens. Preliminary studies indicate that similar imidazole derivatives exhibit significant inhibitory effects on bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Effects

Research into related imidazole derivatives has shown promise as antitumor agents. For example, compounds with structural similarities have demonstrated activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth . The unique combination of the difluorophenyl and thioether moieties in our compound may provide distinct advantages in terms of potency and selectivity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings from SAR studies on similar compounds:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| Imidazole Derivatives | Contains imidazole ring | Antimicrobial, antifungal |

| Thiazole Compounds | Similar sulfur-containing heterocycles | Anticancer activity |

| Benzothiazole Derivatives | Fused benzene and thiazole rings | Antiviral properties |

The specific combination found in (2,6-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may yield unique interactions with biological targets that differ from those observed in other classes .

Case Studies

Several studies have investigated the biological activity of imidazole derivatives:

- Antimicrobial Screening : A study screened various imidazo-pyrazole derivatives for their ability to inhibit Mycobacterium growth. Many compounds showed over 90% inhibition, indicating strong antimicrobial potential .

- Antitumor Activity : Research on imidazole-containing compounds revealed significant cytotoxic effects against cancer cells. These studies emphasized the need for further exploration of structural modifications to enhance efficacy .

- Cardiovascular Effects : Some imidazole derivatives have been evaluated for their effects on blood pressure regulation through interaction with adrenergic receptors, showcasing their potential as antihypertensive agents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. The imidazole structure is known for its ability to interact with various biological macromolecules, making it a candidate for developing antifungal and antibacterial agents. The presence of the difluorophenyl group may further enhance this activity through improved binding affinity to target sites.

Anticancer Activity

The thioether moiety in this compound can potentially influence its anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation by interfering with key signaling pathways. Studies on related thioether-containing compounds suggest that they may induce apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound's structure suggests potential as an enzyme inhibitor. Enzyme inhibition is a critical mechanism in drug action, particularly for therapeutic agents targeting metabolic pathways. The imidazole ring is known to interact with various enzymes, potentially leading to the development of new inhibitors for diseases such as diabetes or cancer .

Synthetic Routes

Several synthetic methods can be employed to produce this compound:

- Condensation Reactions : Utilizing appropriate precursors to form the imidazole ring.

- Thioether Formation : Employing nucleophilic substitution reactions to introduce the thioether group.

- Functionalization of the Difluorophenyl Group : Modifying the difluorophenyl moiety to enhance biological activity.

These methods are essential for producing sufficient quantities of the compound for further study and application.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for optimizing its therapeutic effects. Techniques such as:

- Molecular Docking : To predict binding affinities and orientations.

- Spectroscopic Methods : Including NMR and mass spectrometry for structural elucidation.

- Biochemical Assays : To evaluate biological activities against specific targets.

These studies can help refine the compound's structure for improved efficacy and reduced side effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Imidazole Family

The target compound belongs to a broader class of substituted imidazoles, which are widely studied for their bioactivity. Key structural analogs and their differences are summarized below:

| Compound Name (Reference) | Core Structure | Position 2 Substituent | Position 1 Substituent | Key Features |

|---|---|---|---|---|

| Target Compound | 4,5-Dihydro-1H-imidazole | (3-Methylbenzyl)thio | 2,6-Difluorophenyl methanone | Partial saturation; fluorinated aryl |

| 4,5-Diphenyl-2-(trifluoromethyl)phenyl [38] | Aromatic imidazole | 2-(Trifluoromethyl)phenyl | - | Fully aromatic; CF₃ enhances hydrophobicity |

| 2-Cyclohexyl-4,5-diphenyl [39] | Aromatic imidazole | Cyclohexyl | - | Aliphatic substituent; increased bulk |

| 2-(Furan-2-yl)-4,5-diphenyl [31] | Aromatic imidazole | Furan-2-yl | - | Oxygen-containing heterocycle; polar |

| 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl [31] | Aromatic imidazole | - | 3-Chloro-4-fluorophenyl | Halogenated aryl; dual halogen effects |

Key Comparative Findings

Electronic and Steric Effects

- Thioether vs. Ether/Oxygen Linkages : The (3-methylbenzyl)thio group increases lipophilicity (higher logP) relative to oxygen-containing analogs like 2-(Furan-2-yl)-4,5-diphenyl [31], which may improve membrane permeability but reduce aqueous solubility .

Conformational Flexibility

- The 4,5-dihydroimidazole core in the target compound reduces aromaticity, allowing torsional flexibility. This contrasts with rigid aromatic imidazoles (e.g., 4,5-Diphenyl-2-(trifluoromethyl)phenyl [38]), which may exhibit tighter but less adaptable binding .

Q & A

Q. What are the recommended synthetic routes for (2,6-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis involves multi-step protocols, including:

- Cyclocondensation : Formation of the dihydroimidazole core via cyclization of thiourea derivatives with α-haloketones, as seen in analogous imidazole syntheses .

- Thioether Formation : Introduction of the 3-methylbenzylthio group via nucleophilic substitution or thiol-ene reactions under controlled pH and temperature .

- Methanone Coupling : Reaction of the dihydroimidazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) . Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration, particularly for distinguishing diastereotopic protons in the dihydroimidazole ring .

- X-ray Crystallography : Resolving crystal packing and bond angles, as demonstrated for structurally related difluorophenyl-methanone derivatives (e.g., C–F bond lengths: ~1.34 Å) .

- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺) .

Q. What preliminary biological activities have been observed for similar dihydroimidazole derivatives?

Analogous compounds exhibit:

- Enzyme Inhibition : Interaction with kinases or cytochrome P450 isoforms via hydrogen bonding with the difluorophenyl group .

- Antimicrobial Activity : MIC values ranging from 8–64 µg/mL against Gram-positive bacteria, linked to the thioether moiety’s lipophilicity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Substituent Variation : Compare derivatives with modified benzylthio (e.g., 3-fluorobenzyl vs. 3-methylbenzyl) and aryl-methanone groups (e.g., 2,4-difluorophenyl vs. p-tolyl) .

- Physicochemical Profiling : Measure logP (e.g., 3.2–4.1 for related compounds) and solubility to correlate with membrane permeability .

- Biological Assays : Test against panels of cancer cell lines (e.g., IC₅₀ in MCF-7 or HeLa) or microbial strains to identify potency trends .

Q. How to resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange in solution (e.g., ring puckering in dihydroimidazole) .

- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate stereoelectronic effects .

- Crystallographic Refinement : Apply Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···F contacts) .

Q. What computational modeling approaches are suitable for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to kinases (e.g., EGFR), focusing on the methanone’s carbonyl group as a hydrogen bond acceptor .

- MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) to prioritize candidates for synthesis .

Q. How to evaluate the environmental fate of this compound in ecotoxicological studies?

- Degradation Pathways : Assess hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-Vis irradiation) to identify persistent metabolites .

- Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate diastereomers .

- Process Optimization : Monitor reaction intermediates via in-situ FTIR to minimize racemization during thioether formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.